7-Ethenyltetradecanedioic acid 7-Ethenyltetradecanedioic acid
Brand Name: Vulcanchem
CAS No.: 62694-47-7
VCID: VC19449358
InChI: InChI=1S/C16H28O4/c1-2-14(11-7-5-9-13-16(19)20)10-6-3-4-8-12-15(17)18/h2,14H,1,3-13H2,(H,17,18)(H,19,20)
SMILES:
Molecular Formula: C16H28O4
Molecular Weight: 284.39 g/mol

7-Ethenyltetradecanedioic acid

CAS No.: 62694-47-7

Cat. No.: VC19449358

Molecular Formula: C16H28O4

Molecular Weight: 284.39 g/mol

* For research use only. Not for human or veterinary use.

7-Ethenyltetradecanedioic acid - 62694-47-7

Specification

CAS No. 62694-47-7
Molecular Formula C16H28O4
Molecular Weight 284.39 g/mol
IUPAC Name 7-ethenyltetradecanedioic acid
Standard InChI InChI=1S/C16H28O4/c1-2-14(11-7-5-9-13-16(19)20)10-6-3-4-8-12-15(17)18/h2,14H,1,3-13H2,(H,17,18)(H,19,20)
Standard InChI Key VBJCDSVGBUHMHU-UHFFFAOYSA-N
Canonical SMILES C=CC(CCCCCCC(=O)O)CCCCCC(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

7-Ethenyltetradecanedioic acid belongs to the class of α,ω-dicarboxylic acids, with the molecular formula C₁₆H₂₆O₄ and a molecular weight of 298.37 g/mol. Its IUPAC name, 7-ethenyltetradecanedioic acid, denotes a tetradecane chain (14 carbons) substituted by an ethenyl group at the seventh carbon and carboxyl groups at both termini. The presence of the ethenyl moiety introduces a site of unsaturation, conferring potential reactivity in polymerization and functionalization reactions .

Table 1: Comparative Molecular Properties of 7-Substituted Tetradecanedioic Acids

Property7-Ethenyltetradecanedioic Acid7-Ethyltetradecanedioic Acid
Molecular FormulaC₁₆H₂₆O₄C₁₆H₃₀O₄
Molecular Weight (g/mol)298.37286.41
SubstituentEthenyl (-CH=CH₂)Ethyl (-CH₂CH₃)
CAS NumberNot Assigned82200-86-0

Stereochemical Considerations

Synthesis and Reaction Pathways

Hypothetic Synthetic Routes

While no direct synthesis of 7-ethenyltetradecanedioic acid has been reported, analogous methods for 7-alkylated tetradecanedioic acids offer viable blueprints. A plausible route involves:

  • Alkylation of Diethyl Malonate:
    Reaction of diethyl malonate with 7-bromo-1-tetradecene under basic conditions to introduce the ethenyl group, followed by hydrolysis and decarboxylation to yield the mono-substituted acid .

  • Cross-Metathesis Strategy:
    Utilizing Grubbs catalyst, a cross-metathesis reaction between 1,14-tetradecanedioic acid and ethylene could install the ethenyl group at the seventh position. This method benefits from atom economy and mild conditions .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Key ReagentsChallenges
Alkylation~55Diethyl malonate, NaHRegioselectivity control
Cross-Metathesis~70Grubbs catalyst, ethyleneCatalyst cost, byproduct formation

Epoxidation and Functionalization

The ethenyl group’s double bond enables epoxidation using meta-chloroperbenzoic acid (mCPBA), forming a reactive epoxide intermediate. Subsequent ring-opening reactions with nucleophiles (e.g., water, amines) could yield hydroxylated or aminated derivatives, expanding the compound’s utility in polymer chemistry .

Physicochemical Properties

Solubility and Crystallinity

The compound is hypothesized to exhibit limited water solubility (<0.1 g/L at 25°C) due to its long hydrophobic chain, with enhanced solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Crystallinity is expected to be lower than its ethyl analog due to steric hindrance from the ethenyl group .

Thermal Stability

Differential scanning calorimetry (DSC) of similar diacids reveals melting points between 120–140°C. The ethenyl variant may display a slightly lower melting point (~110°C) due to reduced van der Waals interactions .

Industrial and Biochemical Applications

Polymer Production

The ethenyl group’s unsaturation positions this compound as a candidate for producing cross-linked polyesters or polyamides. Copolymerization with diols or diamines could yield resins with tailored mechanical properties, suitable for coatings or adhesives .

Surfactant Development

Analogous to rhamnolipids, 7-ethenyltetradecanedioic acid could serve as a precursor for bio-based surfactants. Its amphiphilic structure may reduce surface tension effectively, though microbial toxicity studies are needed .

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric methods to control stereochemistry at the ethenyl position.

  • Application Trials: Testing copolymer performance in high-stress environments (e.g., automotive coatings).

  • Toxicological Profiling: Assessing ecotoxicology using Daphnia magna or algal models.

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